2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a dihydrobenzofuran ring, a benzo[d]thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur dioxide, aryl propiolates, and allyloxyanilines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydrobenzofuran derivatives, benzo[d]thiazole derivatives, and furan derivatives. Examples include:
- 2,3-Dihydrobenzofuran
- Benzo[d]thiazole
- 5-Methylfuran
Uniqueness
What sets 2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide apart is its unique combination of these three distinct ring systems, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-[6-methyl-4-(5-methylfuran-2-yl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H20N2O3S/c1-13-9-17(19-5-3-14(2)28-19)22-20(10-13)29-23(25-22)24-21(26)12-15-4-6-18-16(11-15)7-8-27-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,25,26) |
InChI Key |
YKEUUSSSVUDJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=CC(=C2)C)SC(=N3)NC(=O)CC4=CC5=C(C=C4)OCC5 |
Origin of Product |
United States |
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